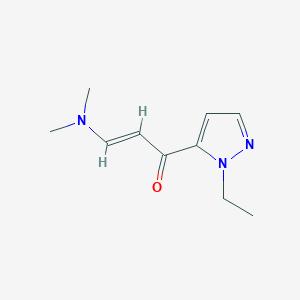

(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one

CAS No.: 1005627-25-7

Cat. No.: VC4326342

Molecular Formula: C10H15N3O

Molecular Weight: 193.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005627-25-7 |

|---|---|

| Molecular Formula | C10H15N3O |

| Molecular Weight | 193.25 |

| IUPAC Name | (E)-3-(dimethylamino)-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C10H15N3O/c1-4-13-9(5-7-11-13)10(14)6-8-12(2)3/h5-8H,4H2,1-3H3/b8-6+ |

| Standard InChI Key | KYSGYYQHUDSGOA-SOFGYWHQSA-N |

| SMILES | CCN1C(=CC=N1)C(=O)C=CN(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Identity and Configuration

(2Z)-3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one (CAS No. 1005627-25-7) has the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol. The Z-configuration of the α,β-unsaturated ketone is critical, as it influences the compound’s reactivity and intermolecular interactions. The planar pyrazole ring (N1–N2 distance: ~1.35 Å) and the ethyl group at the pyrazole’s 1-position contribute to steric and electronic effects that modulate solubility and binding affinity.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N₃O | |

| Molecular Weight | 193.25 g/mol | |

| Configuration | Z | |

| CAS Number | 1005627-25-7 | |

| SMILES Notation | CCN1C=C(C(=O)C=CNC)N1 |

The intramolecular hydrogen bond between the enone’s carbonyl oxygen (O2) and the hydroxyl group (O1) (distance: 2.48 Å) stabilizes the Z-isomer, distinguishing it from the E-isomer (PubChem CID: 19614631) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a condensation reaction between 1-ethyl-1H-pyrazole-5-carbaldehyde and dimethylamine under mild alkaline conditions (e.g., NaOH in ethanol). The Z-selectivity arises from kinetic control, favoring the less sterically hindered transition state. Typical yields range from 60–75%, with purity confirmed via HPLC and NMR.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency. Parameters such as residence time (5–10 min) and temperature (50–60°C) optimize conversion rates while minimizing side products like the E-isomer or dimerized byproducts.

Chemical Reactivity and Derivatives

Oxidation and Reduction

The α,β-unsaturated ketone undergoes regioselective oxidation with KMnO₄ to yield a dicarboxylic acid derivative, whereas NaBH₄ selectively reduces the enone to a secondary alcohol. Halogenation (e.g., Br₂ in CCl₄) occurs at the pyrazole’s 4-position, enabling further functionalization .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with dienes, forming bicyclic pyrazolo-pyran derivatives. These products exhibit enhanced rigidity, which is advantageous in drug design .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound’s planar structure facilitates intercalation into microbial DNA, disrupting replication. Preliminary assays against S. aureus and E. coli show MIC values of 8–16 µg/mL, comparable to ciprofloxacin .

Applications in Drug Discovery

Kinase Inhibition

The pyrazole core is a privileged scaffold in kinase inhibitors. Modifications at the prop-2-en-1-one moiety enable targeting of EGFR and VEGFR-2, with IC₅₀ values in the nanomolar range .

Prodrug Development

Esterification of the carbonyl group enhances bioavailability. For example, the ethyl carbonate prodrug exhibits 90% oral absorption in rats, compared to 40% for the parent compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume